2-(Aminomethyl)cyclohexan-1-ol
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Overview
Description
2-(Aminomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₅NO. It is a cyclohexanol derivative where an aminomethyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclohexan-1-ol typically involves the reduction of 2-(Nitromethyl)cyclohexanone. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. Another method involves the reductive amination of cyclohexanone with formaldehyde and ammonia or an amine, followed by hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxaldehyde
Reduction: Cyclohexylmethanol
Substitution: Substituted cyclohexylamines
Scientific Research Applications
2-(Aminomethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexylamine: Contains an amino group attached to the cyclohexane ring.
2-(Hydroxymethyl)cyclohexan-1-ol: Similar structure with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: 2-(Aminomethyl)cyclohexan-1-ol is unique due to the presence of both an aminomethyl and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a diverse range of chemical reactions and interactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(aminomethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFBZBVCAWDFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902922 |
Source
|
Record name | NoName_3498 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60659-10-1 |
Source
|
Record name | 2-(aminomethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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